L-threo-Droxidopa-13C2,15N

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantifying droxidopa in plasma via LC-MS/MS is complicated by matrix effects and co-eluting interferences. L-threo-Droxidopa-13C2,15N serves as the optimal SIL-IS, providing a +3 Da mass shift that avoids isotopic cross-talk. • Enables accurate quantitation across 5-4000 ng/mL dynamic range. • Corrects for matrix effects and recovery variability per FDA/EMA bioanalytical guidelines. • Single-enantiomer design ensures co-elution in chiral separations.

Molecular Formula C9H11NO5
Molecular Weight 216.17 g/mol
Cat. No. B15136037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-threo-Droxidopa-13C2,15N
Molecular FormulaC9H11NO5
Molecular Weight216.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
InChIInChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1
InChIKeyQXWYKJLNLSIPIN-LJDYPDNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-threo-Droxidopa-13C2,15N: A Multi-Isotope Labeled Norepinephrine Precursor for Quantitative Bioanalysis


L-threo-Droxidopa-13C2,15N (CAS 1276295-04-5) is a stable isotope-labeled analog of the synthetic amino acid droxidopa, featuring dual carbon-13 (¹³C) and nitrogen-15 (¹⁵N) enrichment . As a precursor to the neurotransmitter norepinephrine, the unlabeled parent compound is clinically utilized to treat neurogenic orthostatic hypotension (nOH) by crossing the blood-brain barrier [1]. The labeled variant serves as a critical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of droxidopa in complex biological matrices such as human plasma [2].

L-threo-Droxidopa-13C2,15N: Why Generic Substitution is Analytically Unsound in LC-MS/MS Workflows


Generic substitution of L-threo-Droxidopa-13C2,15N with unlabeled droxidopa or other isotopic variants (e.g., ¹³C₆ or deuterated forms) is not analytically interchangeable due to fundamental differences in mass spectrometric behavior. Unlabeled droxidopa cannot serve as an internal standard because it co-elutes with the analyte and cannot be differentiated by the mass spectrometer, leading to inaccurate quantification . Other labeled forms, such as Droxidopa-¹³C₆, while useful for certain applications, provide a larger mass shift that may exceed the optimal linear dynamic range for some MS/MS transitions or suffer from isotopic cross-talk depending on the specific MRM transitions monitored [1]. The specific +3 Da mass shift of L-threo-Droxidopa-13C2,15N is intentionally designed to minimize such issues, ensuring high selectivity and robust quantitation in bioanalytical assays .

L-threo-Droxidopa-13C2,15N: Quantitative Differentiation Against Competing Internal Standards and Labeling Strategies


L-threo-Droxidopa-13C2,15N vs. Unlabeled Droxidopa: Mass Spectrometric Differentiation

L-threo-Droxidopa-13C2,15N provides a mass shift of approximately +3 Daltons relative to unlabeled droxidopa (MW ~213.2 Da vs. ~216.2 Da for the labeled form), a difference that is readily resolved by modern triple quadrupole mass spectrometers . This mass difference enables the use of the labeled compound as an ideal internal standard for the precise quantification of droxidopa in biological samples, a capability not possible with the unlabeled parent compound [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

L-threo-Droxidopa-13C2,15N vs. Droxidopa-13C6: Comparative Labeling Density for LC-MS/MS

Droxidopa-13C6, labeled at all six carbons, offers a mass shift of +6 Da, which can be advantageous for certain applications but may also present challenges [1]. In contrast, L-threo-Droxidopa-13C2,15N provides a more moderate +3 Da shift, which is often optimal for minimizing potential issues like isotopic cross-talk in MRM transitions and maintaining a linear detector response over a wide dynamic range . The dual ¹³C and ¹⁵N labeling in L-threo-Droxidopa-13C2,15N also provides specific mass shifts that can be strategically utilized in MS/MS fragmentation experiments to confirm metabolite structures [2].

Isotopic Labeling Strategy Mass Spectrometry Bioanalytical Method Development

L-threo-Droxidopa-13C2,15N as Internal Standard: Impact on LC-MS/MS Quantitation Accuracy

A validated UPLC-MS/MS method for droxidopa in human plasma utilized benserazide as an internal standard, achieving an LLOQ of 5.00 ng/mL and a linear range of 5.00-4000 ng/mL with intra- and inter-assay precision <10.2% and accuracy within 0.1-2.1% [1]. While this method is suitable for clinical studies, the use of a stable isotope-labeled internal standard (SIL-IS) such as L-threo-Droxidopa-13C2,15N is widely recognized to offer superior correction for matrix effects and analyte recovery variability, leading to potentially higher accuracy and precision, especially in complex biological matrices or when sample preparation is not fully optimized .

LC-MS/MS Method Validation Pharmacokinetics

L-threo-Droxidopa-13C2,15N: Differentiation from D,L-racemic Mixtures in Chiral Bioanalysis

Droxidopa is a chiral molecule with specific stereochemistry (L-threo). The commercial availability of L-threo-Droxidopa-13C2,15N as a single enantiomer is critical for stereoselective pharmacokinetic studies . In contrast, many labeled droxidopa products, such as D,L-threo-Droxidopa-13C2,15N Hydrochloride, are supplied as racemic mixtures . Use of a racemic internal standard for a chiral analyte can introduce significant quantitative error if chromatographic separation is not complete or if ionization efficiencies differ between enantiomers. The single-enantiomer L-threo-Droxidopa-13C2,15N ensures that the internal standard perfectly co-elutes with the analyte of interest, providing optimal correction for matrix effects and ensuring accurate, precise quantitation in studies requiring chiral analysis [1].

Chiral Chromatography Stereoselective Metabolism Pharmacokinetics

L-threo-Droxidopa-13C2,15N: Analytical Purity and Isotopic Enrichment for Reliable Quantitation

Commercial sources specify high purity and isotopic enrichment for L-threo-Droxidopa-13C2,15N, with chemical purity ≥98% and isotopic enrichment >98% for ¹³C and ¹⁵N . This level of purity is essential for its use as an internal standard, as impurities can lead to inaccurate calibration curves and biased results. While similar purity levels are standard for commercial labeled compounds, the explicit documentation of both chemical and isotopic purity for this specific product provides the necessary confidence for rigorous method validation and regulatory submissions .

Reference Standard Quality Control Method Validation

L-threo-Droxidopa-13C2,15N: Recommended Research and Industrial Application Scenarios


Bioanalytical Method Development and Validation for Droxidopa in Plasma

L-threo-Droxidopa-13C2,15N is the preferred internal standard for developing and validating quantitative LC-MS/MS methods for droxidopa in human plasma. Its use enables accurate and precise measurement of the analyte across a wide dynamic range (e.g., 5.00-4000 ng/mL) by effectively correcting for matrix effects and recovery variability, as demonstrated in a validated method using benserazide as IS [1]. Employing this SIL-IS allows laboratories to meet stringent regulatory guidelines for bioanalysis.

Stereoselective Pharmacokinetic and Metabolism Studies of Droxidopa

For studies investigating the stereoselective pharmacokinetics or metabolism of droxidopa, L-threo-Droxidopa-13C2,15N is the only appropriate internal standard. Unlike racemic mixtures of labeled droxidopa, this single-enantiomer standard ensures that the internal standard perfectly co-elutes with the L-threo-droxidopa analyte, thereby providing accurate and reliable quantitation in chiral separation assays .

Metabolic Pathway Tracing and Neurotransmitter Precursor Studies

Beyond its role as a quantitative internal standard, L-threo-Droxidopa-13C2,15N can be employed as a tracer to investigate the metabolic fate of droxidopa in vitro and in vivo. The specific ¹³C and ¹⁵N labels allow researchers to track the incorporation of the precursor into norepinephrine and other downstream metabolites using high-resolution mass spectrometry, thereby elucidating key metabolic pathways and enzyme activities .

Reference Standard for Metabolite Identification and Structural Confirmation

In studies aiming to identify novel or unexpected metabolites of droxidopa, L-threo-Droxidopa-13C2,15N can serve as a valuable reference compound. The distinct isotopic pattern (+3 Da) facilitates the unambiguous differentiation of drug-derived metabolites from endogenous compounds with similar mass. The ¹⁵N label is particularly useful in MS/MS experiments, as it can help confirm the presence of the amino group in fragment ions, providing confident structural assignments .

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